
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid, also known as (2S,3S)-2,3-dihydroxy-4-oxo-4-phenylaminobutanoic acid, is a naturally occurring compound found in plants, animals, and microorganisms. It is an important intermediate in the biosynthesis of many secondary metabolites, such as lignin and flavonoids. It is also known as 4-oxo-4-phenylaminobutanoic acid (OPBA). This compound is a versatile compound with numerous applications in scientific research.
Applications De Recherche Scientifique
Enzyme Inhibition Applications
One significant application of derivatives closely related to "(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid" is in the inhibition of human carbonic anhydrase I and II isoenzymes. These enzymes are crucial in physiological processes, such as the reversible hydration of carbon dioxide to bicarbonate and protons. Specific derivatives have shown strong inhibition, indicating potential therapeutic applications in diseases where carbonic anhydrase activity is dysregulated (Oktay et al., 2016).
Antimicrobial and Anticancer Activities
Another application is found in the synthesis of organotin(IV) derivatives, which have been characterized and tested for their antimicrobial, antioxidant, cytotoxic, anti-leishmanial, hemolytic, anticancer, and noncancerous activities. These derivatives display significant antimicrobial and anticancer properties, highlighting their potential as therapeutic agents (Ahmad et al., 2020).
Materials Science and Chemical Synthesis
In the realm of materials science, the photolabile properties of certain derivatives have been utilized to demonstrate optical gating in synthetic ion channels. This involves the decoration of channel surfaces with photolabile hydrophobic molecules, which can be removed by irradiation to generate hydrophilic groups. Such properties can be exploited in light-induced controlled release, sensing, and information processing applications (Ali et al., 2012).
Moreover, the oxidative degradation of related compounds by manganese peroxidase has been explored, indicating potential applications in environmental remediation and the study of oxidative processes in biological systems (Hwang et al., 2008).
Propriétés
IUPAC Name |
(2S,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXNRJCDXZFNLJ-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450176 |
Source


|
| Record name | (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206761-64-0 |
Source


|
| Record name | (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

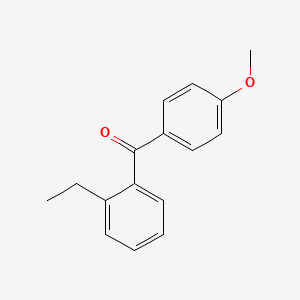


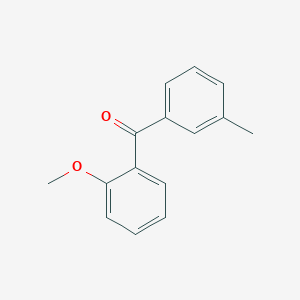
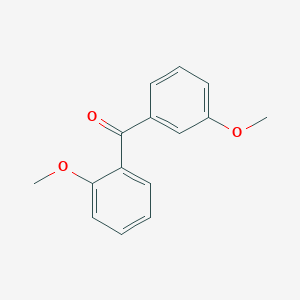

![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)
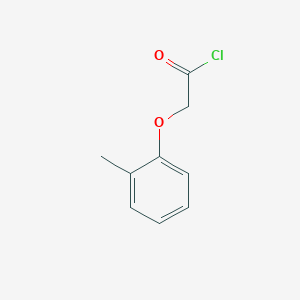
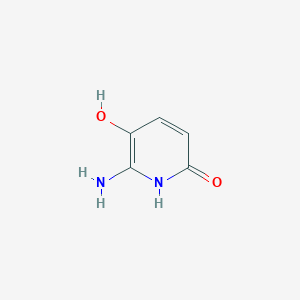
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)
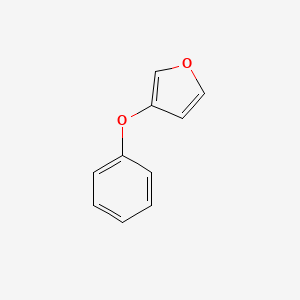


![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)